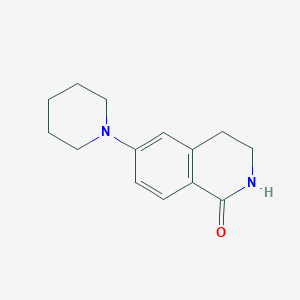
6-(Piperidin-1-YL)-3,4-dihydroisoquinolin-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Piperidin-1-YL)-3,4-dihydroisoquinolin-1(2H)-one is a heterocyclic compound that features a piperidine ring attached to a dihydroisoquinolinone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Piperidin-1-YL)-3,4-dihydroisoquinolin-1(2H)-one typically involves the reaction of piperidine with a suitable isoquinoline derivative. One common method involves the cyclization of a precursor compound under specific conditions to form the desired product. For example, the reaction of a chloropyridine derivative with piperidine in the presence of a solvent like 1,4-dioxane can yield the target compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反応の分析
Types of Reactions
6-(Piperidin-1-YL)-3,4-dihydroisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the piperidine ring or the isoquinoline core.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the piperidine or isoquinoline rings.
科学的研究の応用
6-(Piperidin-1-YL)-3,4-dihydroisoquinolin-1(2H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and receptor binding.
Industry: It may be used in the production of materials with specific chemical properties
作用機序
The mechanism of action of 6-(Piperidin-1-YL)-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with molecular targets such as enzymes or receptors. The piperidine ring can interact with specific binding sites, while the isoquinoline core may participate in various chemical reactions within biological systems. These interactions can modulate the activity of the target molecules, leading to the observed effects .
類似化合物との比較
Similar Compounds
2-(Piperidin-1-yl)pyridine: Another piperidine-containing compound with different biological activities.
6-(Piperidin-1-yl)pyridine-3,5-dicarbonitriles: Compounds with similar structural features but different functional groups
Uniqueness
6-(Piperidin-1-YL)-3,4-dihydroisoquinolin-1(2H)-one is unique due to its specific combination of a piperidine ring and an isoquinoline core. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
947191-39-1 |
|---|---|
分子式 |
C14H18N2O |
分子量 |
230.31 g/mol |
IUPAC名 |
6-piperidin-1-yl-3,4-dihydro-2H-isoquinolin-1-one |
InChI |
InChI=1S/C14H18N2O/c17-14-13-5-4-12(10-11(13)6-7-15-14)16-8-2-1-3-9-16/h4-5,10H,1-3,6-9H2,(H,15,17) |
InChIキー |
YTUGKSPWSXYXIP-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)C2=CC3=C(C=C2)C(=O)NCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


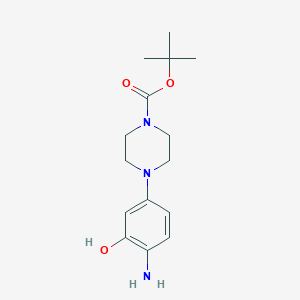
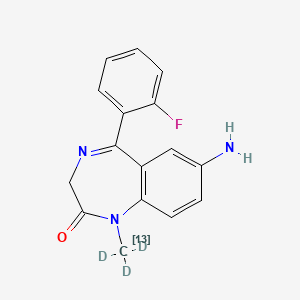
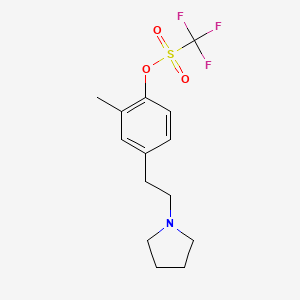
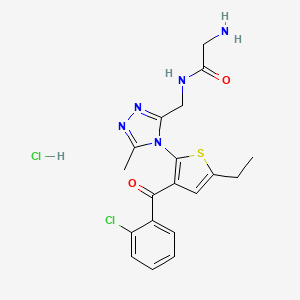

![Tert-butyl 2-[benzyl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate](/img/structure/B13863359.png)
![disodium;(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-sulfonatooxy-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13863362.png)
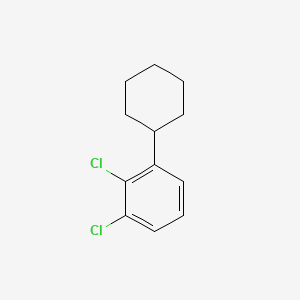
![2-[N-(carboxymethyl)-4-chloro-2-methylanilino]acetic acid](/img/structure/B13863371.png)
![N-[(1s)-2-Amino-1-(2,4-Dichlorobenzyl)ethyl]-5-[2-(Methylamino)pyrimidin-4-Yl]thiophene-2-Carboxamide](/img/structure/B13863379.png)
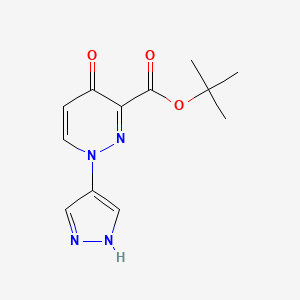


![Alpha,Alpha-[UL-13C12]Trehalose](/img/structure/B13863423.png)
